molecular formula C14H9N B125713 4H-Benzo[def]carbazole CAS No. 203-65-6

4H-Benzo[def]carbazole

Cat. No. B125713
CAS RN: 203-65-6
M. Wt: 191.23 g/mol
InChI Key: VQOUCGZKKPJLGH-UHFFFAOYSA-N
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Description

4H-Benzo[def]carbazole is a chemical compound with the formula C14H9N . It has a molecular weight of 191.2280 . The IUPAC Standard InChI is InChI=1S/C14H9N/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8,15H .


Synthesis Analysis

The synthesis of 4H-Benzo[def]carbazole and its derivatives can be achieved by the thermal cyclization reaction of aromatic amines . For instance, the reaction of 2-aminobiphenyl at 560°C can yield carbazole .


Molecular Structure Analysis

The molecular structure of 4H-Benzo[def]carbazole can be viewed as a 2D Mol file or as a computed 3D SD file . The electronic absorption, fluorescence, and fluorescence polarization spectra of 4H-Benzo[def]carbazole have been experimentally characterized .

Scientific Research Applications

Electronic and Optical Properties

  • Absorption and Emission Spectra : 4H-Benzo[def]carbazole's electronic absorption, fluorescence, and polarization spectra were experimentally characterized, with molecular orbital techniques aiding in a complete assignment of electronic transitions, including the evaluation of the dipole moment of the first excited state (Favini et al., 1971).

Chemical Reactivity and Synthesis

  • Electrophilic Substitution Reactions and Hydrogenation : Investigations into electrophilic substitution reactions and hydrogenation of 4H-Benzo[def]carbazole have led to the formation of various derivatives, emphasizing the chemical reactivity and versatility of this compound (Horaguchi et al., 1980).
  • Cascade Reactions for Synthesis : Novel synthetic approaches have been developed, utilizing Rh(iii)-catalyzed cascade reactions to create benzo[a]carbazole derivatives, showcasing a significant aspect of chemical research in the context of 4H-Benzo[def]carbazole (Li et al., 2017).

Material Science and Photophysical Applications

  • Photocyclisation and Photoluminescence : Photocyclisation studies of styrylindoles to synthesize various methyl-11H-benzo[a]carbazole derivatives highlight the material science aspect, particularly in light-emitting and photophysical applications (Carruthers et al., 1974).
  • Blue Photoluminescence in Polymer Chemistry : The creation of N-substituted poly(4H-benzo[def]carbazole)s with blue photoluminescence properties illustrates the compound's relevance in advanced materials and polymer chemistry (Geng et al., 2016).

Medicinal Chemistry and Biological Activity

  • Structure-Activity Relationships in Medicinal Chemistry : The carbazole scaffold, including 4H-Benzo[def]carbazole, shows a wide range of biological activity with potential medicinal applications. This includes antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, providing insights into the structure-activity relationships in medicinal chemistry (Tsutsumi et al., 2016).

properties

IUPAC Name

15-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOUCGZKKPJLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942438
Record name 4H-Benzo[def]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Benzo[def]carbazole

CAS RN

203-65-6
Record name 4H-Benzo[def]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Epiminophenanthrene
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Record name 4H-Benzo[def]carbazole
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Record name 4,5-epiminophenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
T Horaguchi, T Oyanagi, EC Creencia… - Journal of …, 2004 - Wiley Online Library
A variety of nitrogen‐containing heterocycles were synthesized by passing vapors of aromatic amines over calcium oxide at 450–650 C under nitrogen carrier gas. Reaction of 2‐…
Number of citations: 24 onlinelibrary.wiley.com
EC Creencia, K Tanemura - Citeseer
Nitrogen-containing heterocycles are important compounds and synthesized by a variety of methods. A survey of the chemical literature shows that three general procedures have been …
Number of citations: 2 citeseerx.ist.psu.edu
ZM Geng, K Shibasaki, M Kijima - Synthetic metals, 2016 - Elsevier
N-Alkyl and N-phenyl substituted poly(carbazole)s having a 4,5-ethenylene bridge, poly(4H-benzo[def]carbazole)s, were newly synthesized. Poly(carbazole)s having a 4,5-ethylene …
Number of citations: 9 www.sciencedirect.com
HC Hsiao, JW Liang, PL Chen… - Journal of the Chinese …, 2023 - Wiley Online Library
Background Benzocarbazole has attracted much attention from scientists in the past few decades for a variety of applications in materials science. Objective Herein we report the …
Number of citations: 0 onlinelibrary.wiley.com
G Favini, A Gamba, D Grasso, S Millefiori - Transactions of the …, 1971 - pubs.rsc.org
Electronic absorption, fluorescence and fluorescence polarization spectra of 4H-benzo[def] carbazole were experimentally characterized. Two molecular orbital techniques (MIM and …
Number of citations: 16 pubs.rsc.org
ZM Geng, T Yasuda, M Kijima - Synthetic Metals, 2016 - Elsevier
Three kinds of narrow bandgap copolymers were synthesized by combination of a donor unit of benzo[def]carbazole with each acceptor unit of benzothiadiazole, thienopyrrole-4,6-dione…
Number of citations: 4 www.sciencedirect.com
T Horaguchi, R Yamazaki, T Abe - Bulletin of the Chemical Society of …, 1980 - journal.csj.jp
Some electrophilic substitution reactions and hydrogenation of 4H-cyclopenta[def]phenanthrene (1a), phenanthro[4,5-bcd]furan (1b), and 4H-benzo[def]carbazole (1c) have been …
Number of citations: 17 www.journal.csj.jp
고지은, 송수희, 진영읍, 이광희, 서홍석 - 한국고분자학회학술대회연구 …, 2009 - cheric.org
Poly (2, 7-carbazole) derivatives have been successfully used in polymer light-emitting diodes (PLEDs) and organic field-effect transistors (OFETs). The fluorene unit the carbazole …
Number of citations: 2 www.cheric.org
ZM Geng - 2016 - tsukuba.repo.nii.ac.jp
氏 名 Geng ZhongMin 学 位 の 種 類 博 士 ( 工学 ) 学 位 記 番 号 博 甲 Page 1 氏 名 Geng ZhongMin 学 位 の 種 類 博 士 ( 工学 ) 学 位 記 番 号 博 甲 第 7675 号 学位授与年月日 平成 28 年 …
Number of citations: 5 tsukuba.repo.nii.ac.jp
R Kreher, W Köhler - Angewandte Chemie International Edition …, 1975 - Wiley Online Library
Structure and reactivity of iso‐annelated heterocyclic systems with 4nπ and (4n+ 2) π electrons, Part 3.—This work was supported by the Fonds der Chemischen Industrie and the …
Number of citations: 12 onlinelibrary.wiley.com

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